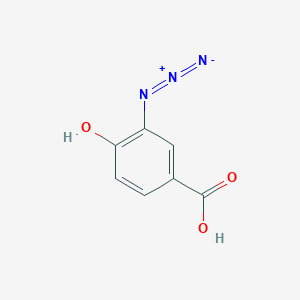

3-Azido-4-hydroxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Azido-4-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of an azido group (-N₃) at the third position and a hydroxyl group (-OH) at the fourth position on the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-azido-4-hydroxybenzoic acid typically involves the azidation of 4-hydroxybenzoic acid. One common method is the nucleophilic substitution reaction where the hydroxyl group is first converted to a leaving group, such as a tosylate or mesylate, followed by substitution with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, such as controlling temperature, reaction time, and the concentration of reagents. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions: 3-Azido-4-hydroxybenzoic acid undergoes various chemical reactions, including:

Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters in the presence of acid catalysts.

Common Reagents and Conditions:

Reducing Agents: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (Pd/C, H₂).

Nucleophiles: Sodium azide (NaN₃).

Catalysts: Acid catalysts like sulfuric acid (H₂SO₄) for esterification reactions.

Major Products:

Reduction Products: 3-Amino-4-hydroxybenzoic acid.

Substitution Products: Various azide derivatives depending on the nucleophile used.

Esterification Products: Esters of this compound.

Aplicaciones Científicas De Investigación

Applications in Medicinal Chemistry

-

Drug Development :

- The azido group allows for the incorporation of 3-Azido-4-hydroxybenzoic acid into drug molecules, enhancing their pharmacological properties. Research has shown that derivatives of this compound can exhibit anti-inflammatory and analgesic effects, making them potential candidates for pain management therapies .

- Bioconjugation :

Applications in Polymer Science

- Polymer Synthesis :

- Smart Materials :

Case Study 1: Drug Development

A study evaluated the analgesic properties of a derivative of this compound in animal models. The results indicated a significant reduction in pain response compared to control groups, suggesting its potential use as a pain relief agent .

Case Study 2: Bioconjugation

In research focusing on targeted cancer therapies, this compound was conjugated with a monoclonal antibody. This conjugate showed enhanced binding affinity to cancer cells, demonstrating improved therapeutic efficacy over non-conjugated antibodies .

Data Tables

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Medicinal Chemistry | Pain management drug development | Significant analgesic effects observed in animal models |

| Bioconjugation | Targeted cancer therapy using monoclonal antibodies | Enhanced binding affinity to cancer cells |

| Polymer Science | Development of functional polymers | Improved thermal stability and mechanical properties |

| Smart Materials | Creation of responsive drug delivery systems | Demonstrated responsiveness to environmental stimuli |

Mecanismo De Acción

The mechanism of action of 3-azido-4-hydroxybenzoic acid primarily involves its azido group, which can undergo various chemical transformations. The azido group is a versatile functional group that can participate in nucleophilic substitution, reduction, and cycloaddition reactions. These reactions enable the compound to form new carbon-nitrogen bonds, making it a valuable intermediate in organic synthesis and bioconjugation .

Comparación Con Compuestos Similares

4-Hydroxybenzoic Acid: Lacks the azido group, making it less reactive in nucleophilic substitution reactions.

3-Amino-4-hydroxybenzoic Acid: Contains an amino group instead of an azido group, which affects its reactivity and applications.

4-Azidobenzoic Acid: Similar structure but lacks the hydroxyl group, influencing its chemical properties and reactivity.

Uniqueness: 3-Azido-4-hydroxybenzoic acid is unique due to the presence of both the azido and hydroxyl groups on the benzene ring. This combination of functional groups imparts distinct reactivity, making it a versatile compound for various chemical transformations and applications in organic synthesis, medicinal chemistry, and materials science .

Actividad Biológica

3-Azido-4-hydroxybenzoic acid (3A4HBA) is a derivative of 4-hydroxybenzoic acid, which has garnered attention due to its potential biological activities. This article reviews the available literature on the biological activity of 3A4HBA, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an azido group (-N₃) at the 3-position of the benzoic acid structure. This modification can influence its reactivity and biological interactions. The compound's molecular formula is C₇H₆N₃O₃, with a molecular weight of approximately 182.14 g/mol.

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds similar to 3A4HBA possess significant antimicrobial properties. For instance, derivatives of 4-hydroxybenzoic acid have demonstrated effectiveness against various bacterial strains, including multidrug-resistant pathogens. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

2. Antioxidant Properties

The antioxidant activity of 3A4HBA has been explored in several studies. Antioxidants are crucial for mitigating oxidative stress in biological systems, which is linked to numerous diseases. The compound's ability to scavenge free radicals could be beneficial in therapeutic applications aimed at conditions characterized by oxidative damage .

3. Cytotoxic Effects

Studies have shown that 3A4HBA exhibits cytotoxic effects on cancer cell lines, suggesting its potential as a chemotherapeutic agent. The compound may induce apoptosis in malignant cells through various pathways, including modulation of signaling cascades associated with cell survival and proliferation .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study conducted by Gamaniel et al., the antimicrobial efficacy of various hydroxybenzoic acid derivatives was evaluated against Staphylococcus aureus and Escherichia coli. The results indicated that 3A4HBA showed significant inhibitory effects comparable to standard antibiotics, supporting its potential use in treating infections caused by resistant strains .

Case Study: Antioxidant Activity

Another study focused on the antioxidant capacity of 3A4HBA using DPPH radical scavenging assays. The findings revealed that the compound effectively reduced DPPH radicals, indicating strong antioxidant properties that could be harnessed for therapeutic applications against oxidative stress-related diseases .

The biological activities of 3A4HBA can be attributed to several mechanisms:

- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.

- Apoptotic Pathways : The induction of apoptosis in cancer cells may involve the activation of caspases and modulation of Bcl-2 family proteins.

- Free Radical Scavenging : The phenolic structure allows for electron donation to free radicals, neutralizing their harmful effects.

Propiedades

IUPAC Name |

3-azido-4-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3/c8-10-9-5-3-4(7(12)13)1-2-6(5)11/h1-3,11H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNGAPLVSJCUFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N=[N+]=[N-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.